molecular formula C8H20Cl3N3 B13907698 1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride CAS No. 2702323-53-1

1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride

Cat. No.: B13907698
CAS No.: 2702323-53-1
M. Wt: 264.6 g/mol
InChI Key: WZERZEMXPMFRSD-UHFFFAOYSA-N
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Description

Chemical Name: 1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride
CAS Number: 2702323-53-1
Molecular Formula: C₈H₂₀Cl₃N₃
Molecular Weight: 264.62 g/mol
Purity: ≥97% (analytical grade)
Storage: 2–8°C (ice-pack shipping recommended)

This compound is a trihydrochloride salt featuring two azetidine rings (saturated 4-membered nitrogen heterocycles) with dimethylamine substituents. It is commercially available from suppliers like Synthonix, Inc. and Shanghai Aladdin Biochemical Technology Co., Ltd., primarily as a building block for pharmaceutical and materials science research . Its structural uniqueness lies in the dual azetidine moieties and the presence of three hydrochloride counterions, enhancing solubility in polar solvents .

Properties

CAS No.

2702323-53-1

Molecular Formula

C8H20Cl3N3

Molecular Weight

264.6 g/mol

IUPAC Name

1-(azetidin-3-yl)-N,N-dimethylazetidin-3-amine;trihydrochloride

InChI

InChI=1S/C8H17N3.3ClH/c1-10(2)8-5-11(6-8)7-3-9-4-7;;;/h7-9H,3-6H2,1-2H3;3*1H

InChI Key

WZERZEMXPMFRSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CN(C1)C2CNC2.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step organic reaction sequence starting from substituted azetidine precursors. Key steps include:

  • Formation of azetidine rings through nucleophilic substitution or ring-closure reactions.
  • Introduction of N,N-dimethyl functionalities via amination reactions.
  • Conversion to the trihydrochloride salt to improve compound stability and solubility.

This approach aligns with common methodologies for azetidine derivatives, emphasizing controlled reaction conditions to minimize side reactions typical for nitrogen-containing heterocycles.

Specific Synthetic Procedures

Starting Materials and Ring Formation

  • The synthesis often begins with 3-amino-azetidines or 1-substituted azetidin-3-ols as precursors. For example, 1-substituted azetidin-3-ols can be converted to azetidines by removal of hydroxyl groups using reductive methods involving sodium borohydride in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hexamethylphosphoramide (HMPA).

  • A representative reaction involves the conversion of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidine with yields up to 95% under optimized conditions (e.g., heating at 70°C for 3 hours with sodium borohydride).

Amination and Functional Group Introduction

  • Amination steps to introduce the N,N-dimethyl groups typically involve nucleophilic substitution reactions. For instance, mesylate intermediates derived from azetidine precursors can be treated with dimethylamine or other amines under controlled temperature (55-60°C) and stirring for extended periods (12 hours or more) to yield the desired amine-substituted azetidine derivatives.

  • The reaction mixture is often worked up by extraction with organic solvents such as methylene chloride or diethyl ether, followed by drying over magnesium sulfate or sodium sulfate and concentration under reduced pressure to isolate crude products.

Salt Formation

  • The free base azetidine amine is converted to its trihydrochloride salt by bubbling hydrogen chloride gas through a suspension of the amine in ethanol at low temperature (0°C), followed by heating to reflux for 12 hours. This step precipitates the hydrochloride salt, which is collected by filtration and washed with methyl tert-butyl ether to afford the pure trihydrochloride salt with yields around 70-75%.

Example Preparation Protocol (Summarized)

Step Reagents/Conditions Description Yield (%) Notes
1 1-Substituted azetidin-3-ol + NaBH4 in DMF (40-70°C) Reduction of hydroxyl group to azetidine ring 81-95 Polar aprotic solvent critical
2 Mesylation of azetidine intermediate Formation of mesylate intermediate - Precursor for amination
3 Treatment with dimethylamine at 55-60°C (12 h) Nucleophilic substitution to introduce N,N-dimethyl amine - Stirring and controlled temp
4 Bubbling HCl gas in ethanol (0°C), reflux 12 h Formation of trihydrochloride salt 70-75 Salt precipitation and isolation

Analytical and Purification Considerations

  • After each step, purification typically involves solvent extraction, drying, and evaporation under reduced pressure.
  • Final purification of the trihydrochloride salt is achieved by filtration and washing with non-polar solvents to remove impurities.
  • Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structure and purity.

Challenges and Optimization

  • The preparation requires rigorous control of reaction conditions to prevent side reactions such as ring cleavage or over-alkylation.
  • Use of polar aprotic solvents and controlled temperature regimes is critical for high yield and purity.
  • The salt formation step must be carefully managed to ensure complete conversion and avoid residual free base contamination.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome Reference
Hydroxyl group reduction Sodium borohydride, DMF/DMSO/HMPA, 40-70°C Azetidine ring formation
Mesylate formation Methanesulfonyl chloride, base Activated intermediate
Amination Dimethylamine, 55-60°C, 12 h Introduction of N,N-dimethyl amine
Trihydrochloride salt formation HCl gas, ethanol, 0°C to reflux, 12 h Stable trihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted azetidines .

Scientific Research Applications

1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as neurotransmission and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s closest structural analogs are azetidine derivatives with variations in substituents, hydrochloride stoichiometry, and ring modifications. Key comparisons are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Features Key Applications Source
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride 2702323-53-1 C₈H₂₀Cl₃N₃ 264.62 Dual azetidine rings, dimethylamine, 3×HCl Pharmaceutical synthesis (EZH2/HDAC inhibitors)
Azetidin-3-amine dihydrochloride 102065-89-4 C₃H₁₀Cl₂N₂ 145.03 Single azetidine ring, 2×HCl Intermediate in organic synthesis
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride 321890-22-6 C₆H₁₆Cl₂N₂ 203.11 Azetidine + dimethylmethanamine, 2×HCl Unspecified (structural analog)
1-Benzhydrylazetidin-3-amine hydrochloride 1189735-08-7 C₁₉H₂₁ClN₂ 320.84 Benzhydryl group, 1×HCl Kinase inhibitor research
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride 109-54-6 C₅H₁₃Cl₂N 158.07 Linear amine chain, 1×HCl Surfactant/precursor synthesis

Key Observations :

Hydrochloride Stoichiometry : The trihydrochloride form of the target compound enhances aqueous solubility compared to dihydrochloride analogs (e.g., CAS 102065-89-4), making it preferable for biological assays .

Substituent Effects : The dimethylamine group in the target compound reduces basicity compared to unsubstituted azetidines (e.g., CAS 102065-89-4), which may influence pharmacokinetic properties .

Biological Activity

1-(Azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride, also known by its CAS number 2702323-53-1, is a compound of interest due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine structure that contributes to its biological activity. Its chemical formula is C5H13Cl3N2C_5H_{13}Cl_3N_2, indicating the presence of three hydrochloride groups which may enhance its solubility and bioavailability in biological systems.

PropertyValue
Molecular FormulaC5H13Cl3N2
CAS Number2702323-53-1
SolubilitySoluble in water

Research indicates that compounds with azetidine structures can act on various biological pathways. Specifically, this compound has been studied for its role as a phosphodiesterase (PDE) inhibitor, which is crucial in modulating intracellular signaling pathways related to neurotransmitter action and neuronal excitability .

Central Nervous System Effects

Studies have shown that azetidine derivatives can exhibit neuroprotective effects. The compound's ability to inhibit PDE enzymes suggests potential applications in treating conditions such as depression and anxiety disorders by enhancing cyclic nucleotide signaling pathways .

Antimicrobial Properties

Preliminary studies indicate that azetidine derivatives may possess antimicrobial activity. This stems from their structural similarity to known antimicrobial agents, suggesting they could be developed into new antibiotics or antifungal treatments .

Case Study 1: Neuroprotective Effects

In a study published in Inorganic Chemistry, researchers investigated the neuroprotective effects of various azetidine derivatives, including this compound. The results demonstrated significant reductions in neuronal apoptosis in vitro when exposed to neurotoxic agents, indicating a protective mechanism mediated through PDE inhibition .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of azetidine derivatives. The results showed that the compound exhibited moderate activity against several bacterial strains, suggesting its potential as a scaffold for developing new antimicrobial therapies .

Q & A

Q. What synthetic routes are recommended for 1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine trihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Reductive Amination : React azetidin-3-amine derivatives with carbonyl compounds under hydrogenation conditions. Optimize stoichiometry and catalyst loading (e.g., Pd/C or Raney Ni) to minimize byproducts.
  • Nucleophilic Substitution : Use dimethylamine hydrochloride with azetidine intermediates under anhydrous conditions. Control temperature (e.g., 0–25°C) to prevent ring-opening side reactions .
  • Purity Assurance : Employ HPLC (≥98% purity, as per ) with polar columns (C18) and aqueous/organic mobile phases to monitor impurities. Adjust reaction time and solvent polarity (e.g., DMF vs. THF) to enhance crystallinity .

Q. How should researchers characterize the compound’s structure and confirm trihydrochloride salt formation?

Methodological Answer:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.2–4.0 ppm) and dimethylamine signals (δ 2.2–2.8 ppm). Compare with analogs in .
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M-Cl]⁺ and isotopic patterns for chlorine.
  • Salt Confirmation :
    • Elemental Analysis : Verify Cl⁻ content (theoretical ~31.8% for trihydrochloride).
    • TGA/DSC : Detect HCl loss at 150–200°C .

Q. What are the solubility profiles in common solvents, and how does pH affect stability?

Methodological Answer:

  • Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF). Limited solubility in ethers or hydrocarbons due to ionic character .
  • pH Stability :
    • Acidic Conditions (pH <3) : Stable as trihydrochloride.
    • Neutral/Basic pH : Risk of free base precipitation. Use buffered solutions (pH 2–4) for long-term storage. Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) .

Advanced Research Questions

Q. How does stereochemistry at the azetidine ring influence pharmacological activity, and what strategies enable stereoselective synthesis?

Methodological Answer:

  • Activity Impact : The 3-azetidinyl group’s stereochemistry affects binding affinity to targets (e.g., kinases or GPCRs). For example, highlights stereochemical specificity in a cancer therapeutic compound .
  • Stereoselective Methods :
    • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during ring closure.
    • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates .

Q. What challenges arise in coupling reactions involving this compound, and how can side reactions be mitigated?

Methodological Answer:

  • Challenges :
    • Ring Strain : Azetidine’s four-membered ring may undergo ring-opening under basic/oxidative conditions.
    • Competitive Side Reactions : Dimethylamine groups may participate in unwanted alkylation.
  • Mitigation Strategies :
    • Protecting Groups : Temporarily block reactive amines with Boc or Fmoc.
    • Mild Coupling Agents : Use EDC/HOBt instead of carbodiimides to minimize degradation .

Q. How can researchers analyze thermal, oxidative, and photolytic stability for formulation studies?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds. Store at ≤-20°C (per ) to prevent HCl loss .
  • Oxidative Stability : Expose to H₂O₂ (3%) and monitor via LC-MS for N-oxide formation.
  • Photolytic Stability : Use ICH Q1B guidelines (UV/vis light exposure) and track degradation with UV-HPLC at 254 nm .

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